Cas no 1566571-57-0 (25C-NB3OMe (hydrochloride))

25C-NB3OMe (hydrochloride) Chemical and Physical Properties
Names and Identifiers
-
- 25C-NB3OMe (hydrochloride)
-
- Inchi: 1S/C18H22ClNO3.ClH/c1-21-15-6-4-5-13(9-15)12-20-8-7-14-10-18(23-3)16(19)11-17(14)22-2;/h4-6,9-11,20H,7-8,12H2,1-3H3;1H
- InChI Key: AIQLGZXDXDMPNZ-UHFFFAOYSA-N
- SMILES: C(C1C=C(OC)C(Cl)=CC=1OC)CNCC1C=CC=C(OC)C=1.Cl
25C-NB3OMe (hydrochloride) Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci68432-50mg |
25C-NB3OMe (hydrochloride) |
1566571-57-0 | 98% | 50mg |
¥12356.00 | 2022-04-26 | |
1PlusChem | 1P00AQTE-50mg |
25C-NB3OMe (hydrochloride) |
1566571-57-0 | ≥98% | 50mg |
$1348.00 | 2024-06-20 | |
A2B Chem LLC | AF00514-5mg |
25C-NB3OMe (hydrochloride) |
1566571-57-0 | ≥98% | 5mg |
$166.00 | 2024-04-20 | |
A2B Chem LLC | AF00514-50mg |
25C-NB3OMe (hydrochloride) |
1566571-57-0 | ≥98% | 50mg |
$1031.00 | 2024-04-20 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci68432-1mg |
25C-NB3OMe (hydrochloride) |
1566571-57-0 | 98% | 1mg |
¥916.00 | 2022-04-26 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci68432-5mg |
25C-NB3OMe (hydrochloride) |
1566571-57-0 | 98% | 5mg |
¥2116.00 | 2022-04-26 | |
A2B Chem LLC | AF00514-1mg |
25C-NB3OMe (hydrochloride) |
1566571-57-0 | ≥98% | 1mg |
$73.00 | 2024-04-20 | |
1PlusChem | 1P00AQTE-1mg |
25C-NB3OMe (hydrochloride) |
1566571-57-0 | ≥98% | 1mg |
$126.00 | 2024-06-20 | |
1PlusChem | 1P00AQTE-5mg |
25C-NB3OMe (hydrochloride) |
1566571-57-0 | ≥98% | 5mg |
$241.00 | 2024-06-20 |
25C-NB3OMe (hydrochloride) Related Literature
-
Hale Ocak,Belkız Bilgin-Eran,Carsten Tschierske Soft Matter, 2013,9, 4590-4597
-
Irene Anton-Sales,Anna Laromaine,Anna Roig Biomater. Sci., 2020,8, 2921-2930
-
3. Cell morphology as a design parameter in the bioengineering of cell–biomaterial surface interactionsRichard Thorogate,Nicola Mordan Biomater. Sci., 2021,9, 8032-8050
-
Soumyadeep Sinha,Shaibal K. Sarkar RSC Adv., 2014,4, 47177-47183
-
Ahalya Behera,Saroj K. Rout,Srimanta Guin,Bhisma K. Patel RSC Adv., 2014,4, 55115-55118
Additional information on 25C-NB3OMe (hydrochloride)
Introduction to 25C-NB3OMe (hydrochloride) and Its Significance in Modern Chemical Research
The compound with the CAS number 1566571-57-0, specifically 25C-NB3OMe (hydrochloride), represents a fascinating subject of study in the realm of chemical biology and pharmaceutical research. This compound, a derivative of the well-known cannabinoid receptor agonist nabilone, has garnered significant attention due to its unique pharmacological properties and potential therapeutic applications. The hydrochloride salt form enhances its solubility and stability, making it more suitable for various experimental and clinical studies.
In recent years, research on 25C-NB3OMe (hydrochloride) has expanded considerably, particularly in the context of exploring novel treatments for neurological disorders. Studies have indicated that this compound exhibits potent binding affinity to both central and peripheral cannabinoid receptors (CB1 and CB2), respectively. This dual action is particularly intriguing as it may offer a broader spectrum of therapeutic benefits compared to agents that target only one receptor subtype.
One of the most compelling aspects of 25C-NB3OMe (hydrochloride) is its potential role in managing chronic pain conditions. Preclinical studies have demonstrated that this compound can modulate pain perception pathways by interacting with endocannabinoid systems. The endocannabinoid system is involved in regulating various physiological processes, including pain, mood, and appetite. By targeting this system, 25C-NB3OMe (hydrochloride) may provide a novel approach to pain management, particularly for patients who do not respond well to traditional analgesics.
Furthermore, the pharmacokinetic profile of 25C-NB3OMe (hydrochloride) has been a subject of extensive investigation. Research has shown that the hydrochloride salt exhibits favorable pharmacokinetic properties, including a reasonable bioavailability and a prolonged half-life. These characteristics make it an attractive candidate for both acute and chronic therapeutic applications. The extended duration of action could reduce the frequency of dosing, thereby improving patient compliance.
The safety profile of 25C-NB3OMe (hydrochloride) is another critical area of focus. While early studies suggest that it is generally well-tolerated, further research is needed to fully understand its potential side effects and interactions with other medications. Animal models have provided valuable insights into its safety profile, indicating that it does not produce significant toxicity at therapeutic doses. However, long-term studies are essential to assess any delayed or cumulative effects.
Recent advancements in drug delivery systems have also opened new avenues for utilizing 25C-NB3OMe (hydrochloride). Nanotechnology-based formulations have shown promise in enhancing the bioavailability and targeted delivery of this compound. By encapsulating 25C-NB3OMe (hydrochloride) within nanoparticles, researchers aim to improve its absorption and distribution throughout the body. This approach could lead to more effective treatments with fewer side effects.
The therapeutic potential of 25C-NB3OMe (hydrochloride) extends beyond pain management. Emerging evidence suggests that it may have applications in treating mood disorders such as depression and anxiety. The compound's ability to modulate neurotransmitter systems may provide a new mechanism for alleviating symptoms associated with these conditions. Clinical trials are currently underway to evaluate its efficacy in these areas.
In conclusion, 25C-NB3OMe (hydrochloride) represents a promising compound with significant potential in various therapeutic domains. Its unique pharmacological properties, favorable pharmacokinetic profile, and growing body of research make it an exciting candidate for future medical applications. As research continues to uncover new insights into its mechanisms of action and therapeutic benefits, it is likely that this compound will play an increasingly important role in modern medicine.
1566571-57-0 (25C-NB3OMe (hydrochloride)) Related Products
- 2172032-79-8(3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4,4-trifluorobutanamidocyclobutane-1-carboxylic acid)
- 1361532-26-4(Dimethyl-[3-(2,3,6-trichlorocyclohexa-2,4-dienyl)-2-trifluoromethyl-phenyl]-amine)
- 953769-46-5(Sotuletinib)
- 2287282-98-6(tert-butyl 3-(6-bromo-5-methyl-1H-1,2,3-benzotriazol-1-yl)piperidine-1-carboxylate)
- 2172598-02-4(1-nitro-4-(propan-2-yl)cyclohexane)
- 1889290-55-4((S)-5'-bromospiro[imidazolidine-4,1'-indene]-2,3',5(2'H)-trione)
- 1368036-48-9(6-(3-BROMOPHENYL)PYRIDIN-2-AMINE)
- 21316-75-6(N-(2-Oxo-6-phenyl-2H-pyran-3-yl)benzamide)
- 84313-42-8(H-D-Phe-Met-Arg-Phe-NH2 trifluoroacetate salt)
- 34020-33-2(6-S-Methyl-6-thio-5'-guanylic Acid)




